molecular formula C18H36N6O4 B14374020 Arg-Leu-Leu CAS No. 90038-05-4

Arg-Leu-Leu

Cat. No.: B14374020
CAS No.: 90038-05-4
M. Wt: 400.5 g/mol
InChI Key: JEXPNDORFYHJTM-IHRRRGAJSA-N
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Description

Arg-Leu-Leu, also known as arginyl-leucyl-leucine, is a tripeptide composed of the amino acids arginine, leucine, and leucine. This compound is of significant interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Leu-Leu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, starting from the C-terminal amino acid. The process involves the following steps:

    Attachment of the first amino acid: The C-terminal leucine is attached to a resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: The deprotection and coupling steps are repeated for the arginine.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Arg-Leu-Leu can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: The amino groups in arginine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Reagents like acyl chlorides or isocyanates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while reduction can result in modified peptides with altered biological activities.

Scientific Research Applications

Arg-Leu-Leu has a wide range of scientific research applications, including:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilizing the peptide in the development of novel materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Arg-Leu-Leu involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase (NOS) to produce nitric oxide (NO), a signaling molecule involved in various physiological processes. Additionally, the leucine residues can activate the mammalian target of rapamycin (mTOR) pathway, promoting protein synthesis and cell growth.

Comparison with Similar Compounds

Similar Compounds

    Leu-Arg-Leu: A tripeptide with a similar structure but different sequence, which may result in distinct biological activities.

    Leu-Leu-Arg: Another tripeptide with a different sequence, potentially leading to unique interactions and functions.

Uniqueness

Arg-Leu-Leu is unique due to its specific sequence, which influences its interaction with molecular targets and its overall biological activity. The presence of arginine and leucine residues in a particular arrangement can confer specific properties that are not observed in other similar compounds.

Properties

CAS No.

90038-05-4

Molecular Formula

C18H36N6O4

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H36N6O4/c1-10(2)8-13(16(26)24-14(17(27)28)9-11(3)4)23-15(25)12(19)6-5-7-22-18(20)21/h10-14H,5-9,19H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/t12-,13-,14-/m0/s1

InChI Key

JEXPNDORFYHJTM-IHRRRGAJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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